molecular formula C16H26BrNO B3156337 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol CAS No. 82730-72-1

7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol

Cat. No.: B3156337
CAS No.: 82730-72-1
M. Wt: 328.29 g/mol
InChI Key: ODNDMTWHRYECKX-XFULWGLBSA-N
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Description

“7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol” is a chemical compound with the molecular formula C16H25NO . It is a member of tetralins .


Synthesis Analysis

There are several studies that have reported on the design and synthesis of various analogues belonging to the 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series of molecules . One study reported that compound 7-[[4-(4-phenyl-piperazin-1-yl)-butyl]-prop-2-ynyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol (7b) exhibited potent agonist activity at the D3 receptor .


Molecular Structure Analysis

The molecular weight of “this compound” is 247.38 g/mol . The InChI string is InChI=1S/C16H25NO/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3 . The Canonical SMILES is CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 247.38 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Protonation and Structural Analysis

7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol is studied in the context of protonation in naphthalene structures, which affects the basicity and properties of intramolecular hydrogen bonds. These investigations provide insights into the structural consequences on proton accepting properties and the complex modification of basicity in similar compounds (Ozeryanskii et al., 2008).

Synthesis and Characterization

Research has focused on the synthesis of related naphthalene derivatives, exploring new synthetic routes and the generation of cations stabilized by benzo and cyclopropyl moieties. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields (Kelly et al., 1991).

Applications in Organic Oxidation Processes

The compound has applications in the field of organic chemistry, particularly in oxidation processes. Naphthalene-1,8-diylbis(diphenylmethylium), for example, shows unique electron-transfer reduction behavior and has been used in oxidative coupling processes (Saitoh et al., 2006).

Biodegradation Pathways

Research into the biodegradation pathways of polycyclic aromatic hydrocarbons has identified derivatives of this compound as intermediates. This contributes to understanding the environmental impact and degradation processes of these compounds (Zhang et al., 2004).

Photophysical Properties

Studies have explored the photophysical properties of similar compounds, which have implications in materials science, especially in the development of new materials with specific optical characteristics (Sreenath et al., 2018).

Electrochromic Materials

Compounds related to this compound have been studied for their potential in creating electrochromic materials, which are significant for applications in smart windows and display technologies (Hsiao et al., 2017).

Mechanism of Action

The compound 7-[[4-(4-phenyl-piperazin-1-yl)-butyl]-prop-2-ynyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol (7b) has been reported to exhibit the most potent agonist activity at the D3 receptor, being 10 times more potent than quinpirole .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol involves the reduction of 7-Dipropylamino-1-tetralone using sodium borohydride in the presence of acetic acid.", "Starting Materials": [ "7-Dipropylamino-1-tetralone", "Sodium borohydride", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "To a solution of 7-Dipropylamino-1-tetralone in methanol, add sodium borohydride slowly with stirring.", "Add acetic acid dropwise to the reaction mixture until the pH reaches 5-6.", "Stir the reaction mixture for 2-3 hours at room temperature.", "Quench the reaction by adding water and stirring for 30 minutes.", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS No.

82730-72-1

Molecular Formula

C16H26BrNO

Molecular Weight

328.29 g/mol

IUPAC Name

(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide

InChI

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m1./s1

InChI Key

ODNDMTWHRYECKX-XFULWGLBSA-N

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C(C1)C=C(C=C2)O.Br

SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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